molecular formula C26H36O5 B13411746 2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate

2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate

Cat. No.: B13411746
M. Wt: 428.6 g/mol
InChI Key: CTJRULPNSDWSRX-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple tert-butyl groups and hydroxyl functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzenepropanoic acid structure, followed by the introduction of tert-butyl groups and hydroxyl functionalities through various substitution and addition reactions. Common reagents used in these reactions include tert-butyl chloride, sodium hydroxide, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-bis(1,1-dimethylethyl): A simpler compound with two tert-butyl groups attached to a benzene ring.

    Cyclohexane, (1,1-dimethylethyl): A cycloalkane with a single tert-butyl group.

Uniqueness

2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate is unique due to its combination of multiple tert-butyl groups and hydroxyl functionalities, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxyethyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-24(2,3)19-14-17(8-10-21(19)28)26(7,16-23(30)31-13-12-27)18-9-11-22(29)20(15-18)25(4,5)6/h8-11,14-15,27-29H,12-13,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJRULPNSDWSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OCCO)C2=CC(=C(C=C2)O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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